Molecular Weight and Mass Spectrometric m/z Distinguish C4-Chrysene from Lower Homologues in GC-MS Analysis
1-Tert-butylchrysene exhibits a molecular ion m/z of 284, representing a mass increase of 56 Da relative to unsubstituted chrysene (m/z 228) and 42 Da relative to C1-chrysenes (m/z 242) [1]. This mass difference enables unambiguous identification and quantification in complex environmental matrices using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, eliminating isobaric interference from lower alkylation homologues [2].
| Evidence Dimension | Molecular ion m/z in GC-MS analysis |
|---|---|
| Target Compound Data | m/z 284 (1-tert-butylchrysene, C4-chrysene) |
| Comparator Or Baseline | m/z 228 (chrysene); m/z 242 (C1-chrysenes); m/z 256 (C2-chrysenes) |
| Quantified Difference | 56 Da higher than chrysene; 42 Da higher than C1-chrysenes; 28 Da higher than C2-chrysenes |
| Conditions | GC-MS selected ion monitoring (SIM) mode per EPA and petroleum industry standard methods |
Why This Matters
This mass differentiation is essential for accurate environmental forensics and oil spill source identification, where C4-chrysene homologues serve as distinct petrogenic markers.
- [1] Nature Scientific Reports. Table 5: List of compounds, m/z and corresponding groups of GC/MS-SIM. Sci Rep. 2019;9:15207. doi:10.1038/s41598-019-52207-4. View Source
- [2] John GF, Yin F, Mulabagal V, Hayworth JS, Clement TP. Development and application of an analytical method using gas chromatography/triple quadrupole mass spectrometry for characterizing alkylated chrysenes in crude oil samples. Rapid Commun Mass Spectrom. 2014;28(8):948-956. doi:10.1002/rcm.6868. View Source
